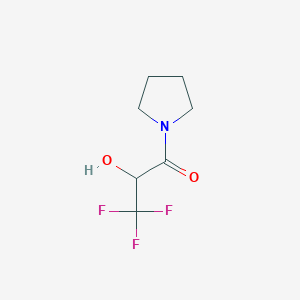

3,3,3-Trifluoro-2-hydroxy-1-(pyrrolidin-1-YL)propan-1-one

Description

3,3,3-Trifluoro-2-hydroxy-1-(pyrrolidin-1-yl)propan-1-one is a synthetic organic compound characterized by a pyrrolidine-substituted propan-1-one backbone with a trifluoromethyl (-CF₃) group at the C3 position and a hydroxyl (-OH) group at C2. The hydroxyl group introduces polarity, influencing solubility and intermolecular interactions.

Properties

IUPAC Name |

3,3,3-trifluoro-2-hydroxy-1-pyrrolidin-1-ylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2/c8-7(9,10)5(12)6(13)11-3-1-2-4-11/h5,12H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZXYWVKRSVBQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-hydroxy-1-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of 3,3,3-trifluoroacetone with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of pyrrolidine to the carbonyl group of the trifluoroacetone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-hydroxy-1-(pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

Pharmaceutical Applications

-

Enzyme Interaction Studies

- Research indicates that 3,3,3-trifluoro-2-hydroxy-1-(pyrrolidin-1-YL)propan-1-one interacts with various enzymes, particularly amidases. These interactions are critical for understanding its biochemical pathways and potential therapeutic applications.

-

Synthesis of Chiral Compounds

- The compound's ability to produce optically pure derivatives makes it valuable in pharmaceutical chemistry for synthesizing chiral compounds. This property is particularly useful in the development of drugs where stereochemistry plays a crucial role in efficacy and safety.

- Potential Antimicrobial Activity

Synthetic Chemistry Applications

-

Versatile Synthetic Routes

- Several synthetic methods have been established for producing this compound, highlighting its accessibility in laboratory settings. Common methods include nucleophilic substitution reactions and condensation reactions involving pyrrolidine derivatives.

-

Reactivity with Functional Groups

- The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an attractive target for further functionalization in synthetic pathways.

Case Study: Enantioselective Hydrolysis

A study investigated the enantioselective hydrolysis of related compounds using specific strains of microorganisms. The findings demonstrated that these microorganisms could selectively hydrolyze amides related to this compound, emphasizing its importance in biochemical research and potential applications in biocatalysis.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-hydroxy-1-(pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, while the hydroxyl and pyrrolidine groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven properties:

Key Observations:

- Trifluoro vs.

- Hydroxyl Group Impact: The C2 hydroxyl group distinguishes the target compound from non-hydroxylated analogues, likely enhancing hydrogen-bonding capacity and aqueous solubility compared to lipophilic derivatives like 3-(furan-3-yl)-1-(pyrrolidin-1-yl)propan-1-one .

- Backbone Modifications : Extended alkyl chains (e.g., hexan-1-one in ) increase steric bulk, which may hinder membrane permeability but improve target specificity.

Crystallographic and Spectroscopic Characterization

- NMR/HRMS : Analogues such as 3-[(3S)-oxolan-3-yl]-1-(pyrrolidin-1-yl)propan-1-one are characterized via ¹³C NMR and high-resolution mass spectrometry, suggesting similar approaches for the target compound .

Biological Activity

3,3,3-Trifluoro-2-hydroxy-1-(pyrrolidin-1-YL)propan-1-one (CAS Number: 125969-74-6) is a novel compound with significant biological activity attributed to its unique structural features, including a trifluoromethyl group and a hydroxyl group. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly in the fields of antibacterial and anticancer research.

The mechanism of action of this compound involves interactions with specific enzymes and proteins. Notably, it has been studied for its interactions with amidases that catalyze the hydrolysis of amides. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which may improve its binding affinity and selectivity for target proteins involved in various biological processes .

Antibacterial Properties

Research indicates that compounds structurally related to this compound exhibit antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). For instance, studies on pyrrolidine derivatives have shown promising results against MRSA with minimum inhibitory concentrations (MICs) as low as 8 µg/mL . The presence of the trifluoromethyl group may enhance the biological efficacy of these compounds.

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound possess anticancer properties. For example, novel 5-oxopyrrolidine derivatives were tested against A549 lung adenocarcinoma cells, showing significant cytotoxicity and reduced cell viability . The structure-dependent nature of these compounds suggests that modifications to the pyrrolidine ring can enhance their anticancer activity.

Case Studies and Research Findings

| Study | Findings | MIC (µg/mL) |

|---|---|---|

| Study on antibacterial activity | Compound 38 showed activity against MRSA | 8 |

| Anticancer evaluation | Significant cytotoxicity against A549 cells | Not specified |

Synthetic Routes

The synthesis of this compound typically involves the reaction of 3,3,3-trifluoroacetone with pyrrolidine in the presence of a base such as sodium hydroxide. This method facilitates the nucleophilic addition necessary for forming the final product .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.